N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide

Bioconjugation Insulin Modification Zwitterionic Chemistry

Researchers modifying peptide N-termini for protease stability often find that standard NHS esters introduce neutral, achiral linkers that fail to replicate the steric and charge properties required for therapeutic stability. N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide (CAS 42014-55-1) is the precise solution, installing a permanent, positively charged quaternary ammonium betaine moiety upon conjugation. - Enables synthesis of N-terminally modified, protease-stabilized acylated insulin derivatives as documented in patent literature. - Introduces a permanent zwitterionic betaine group to enhance aqueous solubility of target proteins and peptides. - Deuterated analog (d9) available for LC-MS/MS bioanalytical studies requiring stable isotope-labeled internal standards.

Molecular Formula C9H15BrN2O4
Molecular Weight 295.133
CAS No. 42014-55-1
Cat. No. B562586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide
CAS42014-55-1
Synonymsα-Trimethylammonium Acetyl N-Hydroxysuccinimide Bromide;  2-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxoethanaminium Bromide; 
Molecular FormulaC9H15BrN2O4
Molecular Weight295.133
Structural Identifiers
SMILESC[N+](C)(C)CC(=O)ON1C(=O)CCC1=O.[Br-]
InChIInChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyHERFXNCAXJIPGV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide (CAS 42014-55-1) Product Profile for Scientific Procurement


N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide (CAS 42014-55-1) is a quaternary ammonium compound characterized by a trimethylammonium group linked to an N-hydroxysuccinimide (NHS) ester moiety. It is a white to off-white solid with a molecular formula of C9H15BrN2O4 and a molecular weight of 295.13 g/mol . The compound is commercially available for research use, with primary application documented as a key intermediate in the preparation of novel N-terminally modified, protease-stabilized, acylated insulin derivatives for diabetes treatment .

Why Generic NHS Ester Substitution Fails for N-Terminal Insulin Modification with CAS 42014-55-1


While numerous NHS ester reagents are available for amine modification, generic substitution with standard NHS esters (e.g., acetate or benzoate NHS esters) is unsuitable for applications requiring the introduction of a permanent, positively charged quaternary ammonium group to a biomolecule. Unlike standard NHS esters that yield a neutral amide bond upon conjugation, N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide installs a zwitterionic betaine moiety. This structural difference has been specifically exploited in patents and research to create N-terminally modified insulins with enhanced resistance to protease degradation [1]. Substitution with a neutral linker fails to replicate the unique charge and steric properties that confer this specific biological stability.

Quantitative Differentiation Data for N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide (CAS 42014-55-1)


Unique Quaternary Ammonium Structure Enables Zwitterionic Bioconjugates Compared to Neutral NHS Esters

N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide is structurally differentiated from standard NHS esters (e.g., acetic acid NHS ester, benzoic acid NHS ester) by the presence of a permanent, positively charged quaternary trimethylammonium group adjacent to the carboxyl moiety. Upon conjugation to a primary amine, the compound yields a stable amide bond with a pendant betaine group, while standard NHS esters yield a neutral acetamide or benzamide . This structural distinction is critical for applications requiring the introduction of a zwitterionic motif.

Bioconjugation Insulin Modification Zwitterionic Chemistry

Validated Application in Generating Protease-Resistant Insulin Derivatives via N-Terminal Modification

The primary documented application of N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide is in the synthesis of novel N-terminally modified, protease-stabilized, acylated insulin derivatives . While alternative acylating agents (e.g., myristic acid NHS ester for insulin detemir) introduce a fatty acid for albumin binding, this specific reagent installs a betaine group at the insulin N-terminus. Patent literature specifically claims that such N-terminal modifications, including the betaine group, confer increased resistance to proteolytic degradation compared to unmodified insulin [1].

Protease Stability Acylated Insulin N-terminal Modification

Enhanced Aqueous Solubility and Surfactant Properties Compared to Non-Ionic NHS Esters

As a quaternary ammonium compound, N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide exhibits properties typical of cationic surfactants, including enhanced solubility in aqueous solutions . This contrasts with many non-ionic NHS esters (e.g., long-chain fatty acid NHS esters) which are poorly soluble in water and require organic co-solvents (e.g., DMSO or DMF) for bioconjugation reactions . The inherent water solubility of this reagent can simplify reaction setup and purification protocols, reducing the need for organic solvents that may denature sensitive proteins.

Aqueous Solubility Surfactant Bioconjugation

Optimal Research and Industrial Application Scenarios for N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide (CAS 42014-55-1)


Synthesis of N-Terminally Modified Protease-Stabilized Insulin Analogs

This compound is specifically procured for the synthesis of novel insulin derivatives with enhanced resistance to protease degradation, as documented in patent literature . It is used to introduce a betaine group at the N-terminus of insulin, creating a zwitterionic modification that is claimed to improve stability. This is a specialized application where generic acylating agents are not suitable.

Introduction of a Zwitterionic Betaine Motif for Protein/Peptide Solubility Enhancement

Researchers aiming to increase the aqueous solubility of a target protein or peptide can utilize this reagent to covalently attach a permanent zwitterionic betaine group. This is based on the well-established property of quaternary ammonium compounds to enhance water solubility , providing a distinct advantage over neutral, hydrophobic modifications.

Development of Stable Isotope-Labeled (Deuterated) Insulin Derivatives for Bioanalysis

The deuterated analog, N,N,N-Trimethylglycine-d9 N-Hydroxysuccinimide Ester Bromide, is commercially available and used in the preparation of stable isotope-labeled, protease-stabilized insulin derivatives . This application supports quantitative bioanalytical studies, such as LC-MS/MS, requiring internal standards with identical chemical behavior to the non-labeled analyte.

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